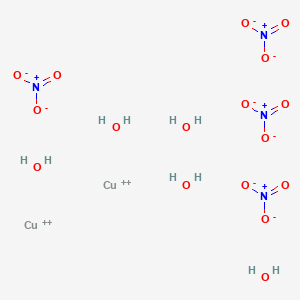

Copper II nitrate hemipentahydrate

Übersicht

Beschreibung

Copper(II) nitrate hemipentahydrate is a copper salt of nitric acid, typically encountered as a blue or green solid. It is a significant reagent in various chemical reactions and has been extensively studied for its properties and applications in organic synthesis, coordination chemistry, and materials science.

Synthesis Analysis

The synthesis of copper(II) nitrate complexes can be achieved through various methods. For instance, a copper(II) complex with a histidine-derived ligand was synthesized and characterized, revealing a diphenolato-bridged dicopper(II) core . Another study reported the self-assembly of copper(II) nitrate with 1,2-bis(4-pyridyl)ethyne to form a chiral network with pseudo-square planar metal centers . Additionally, copper(II) nitrate has been used to synthesize a variety of complexes, such as those with 1,3-dimethylpteridine-2,4(1H,3H)-dione , 1,5-bis(quinoline-8'-yl)-1,5-dithiapentane , and 6-aminouracil derivatives .

Molecular Structure Analysis

The molecular structures of copper(II) nitrate complexes are diverse and can range from mononuclear to polynuclear arrangements. Single-crystal X-ray diffraction studies have revealed structures such as an elongated octahedral coordination in a metal-pteridine complex , a square-pyramidal coordination in a mixed complex with 6-aminouracil derivatives , and a distorted trigonal bipyramidal arrangement in complexes with the 2-acetamido-N-(4-methyl-2-thiazolyl) ligand .

Chemical Reactions Analysis

Copper(II) nitrate is involved in various chemical reactions. It can act as a nitration reagent, oxidant, catalyst, or promoter, and Lewis acid in organic synthesis . For example, a copper(II)-nitrosyl complex reacts with hydrogen peroxide to form a peroxynitrite intermediate, which can undergo phenol ring nitration . Copper(II) nitrate is also used in the synthesis of coordination compounds, where it can form hydrogen-bonded metal-pteridine complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) nitrate complexes are influenced by their molecular structure and the nature of their ligands. For instance, the magnetic properties of these complexes can range from weak antiferromagnetic to ferromagnetic interactions, as observed in succinato-bridged copper(II) complexes . The thermal stability, spectral properties, and solubility of these complexes can also vary significantly, as demonstrated by the diverse range of complexes synthesized using copper(II) nitrate [3, 5, 6, 7, 8, 10].

Wissenschaftliche Forschungsanwendungen

1. Crystal Structure and Bonding

- Study 1: A copper(II) complex with a square-planar CuN4 geometry was synthesized using copper(II) nitrate hemipentahydrate, showing significant intermolecular hydrogen bonding in its structure (Atittaya Meenongwa et al., 2009).

2. Applications in Materials Science

- Study 2: Copper nitrate hemipentahydrate was used in silica xerogels, and its coordination changes were monitored using UV-vis and ESR spectroscopy (S. Jones et al., 1996).

- Study 4: In the fabrication of Cu2ZnSnS4 thin films, copper nitrate hemipentahydrate served as a precursor, influencing the films' structural, morphological, and optical properties (F. Aslan & A. Tumbul, 2014).

3. Magnetic and Quantum Properties

- Study 3: Copper nitrate hemipentahydrate was studied for its magnetocaloric effect in quantum spin chain material, demonstrating enhanced magnetocaloric effects near critical fields (Jun-sen Xiang et al., 2016).

4. Chemical Catalysis and Environmental Applications

- Study 18: Copper nitrate was used in experiments involving the chemical reduction of nitrate under conditions relevant to groundwater environments (C. Ottley et al., 1997).

- Study 17: A porous copper electrode, prepared with copper nitrate, was used for selective and quantitative electroreduction of nitrate to ammonium (R. Abdallah et al., 2014).

5. Coordination Chemistry and Molecular Complexes

- Study 6: Copper nitrate hemipentahydrate was utilized in synthesizing novel coordination polymers with fluorescent properties (M. Frisch & C. Cahill, 2005).

6. Analytical and Sensor Applications

- Study 9: Copper nanowire arrays, involving copper nitrate, were developed for electrocatalytic sensing of nitrate in food and water (A. M. Stortini et al., 2019).

Safety And Hazards

Copper II nitrate hemipentahydrate is considered hazardous. It may intensify fire as it is a strong oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life . Therefore, it should be handled with appropriate personal protective equipment and disposed of in accordance with local regulations .

Eigenschaften

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper II nitrate hemipentahydrate | |

CAS RN |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)